molecular formula C17H13FN2 B11855906 1-(4-Fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole CAS No. 60656-06-6

1-(4-Fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole

Cat. No.: B11855906
CAS No.: 60656-06-6
M. Wt: 264.30 g/mol
InChI Key: OTCHVKAGRFQYOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorophenyl group in this compound enhances its chemical properties, making it a valuable molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of transition metal-catalyzed reactions. For instance, a Cu(OAc)2-catalyzed reaction can be employed to form the N-N bond, utilizing oxygen as the terminal oxidant . Another approach involves the reductive cyclization of 2-azidobenzaldehydes and amines without the need for a catalyst or solvent .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic schemes to ensure high yields and minimal byproducts. Metal-catalyzed synthesis is preferred due to its efficiency and the ability to produce the desired compound in good to excellent yields .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.

    Substitution: The fluorophenyl group allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles are used under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated or hydrogenated products.

Scientific Research Applications

1-(4-Fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain receptors, making it effective in modulating biological activities. The compound may act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

    1H-Indazole: A parent compound with similar structural features but lacking the fluorophenyl group.

    2H-Indazole: Another isomer with different tautomeric forms.

    1-(4-Chlorophenyl)-4,5-dihydro-1H-benzo[g]indazole: A similar compound with a chlorophenyl group instead of a fluorophenyl group.

Uniqueness: 1-(4-Fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and drug development .

Properties

CAS No.

60656-06-6

Molecular Formula

C17H13FN2

Molecular Weight

264.30 g/mol

IUPAC Name

1-(4-fluorophenyl)-4,5-dihydrobenzo[g]indazole

InChI

InChI=1S/C17H13FN2/c18-14-7-9-15(10-8-14)20-17-13(11-19-20)6-5-12-3-1-2-4-16(12)17/h1-4,7-11H,5-6H2

InChI Key

OTCHVKAGRFQYOF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N(N=C2)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.